1,2-Distearoyllecithin

Catalog No.
S572342
CAS No.
4539-70-2
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyllecithin

CAS Number

4539-70-2

Product Name

1,2-Distearoyllecithin

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
  • Biocompatibility

    1,2-DL exhibits good biocompatibility, meaning it interacts well with living tissues and has low toxicity, making it a valuable tool for biological research [].

  • Membrane Interactions

    1,2-DL can interact with cell membranes, potentially affecting their fluidity and permeability. This characteristic makes it a potential candidate for studying membrane-related processes and drug delivery mechanisms [].

Areas of Research Exploration:

  • Drug Delivery

    Researchers are exploring 1,2-DL as a potential carrier for drug delivery due to its ability to interact with cell membranes. By incorporating drugs into 1,2-DL vesicles, scientists aim to improve drug targeting and efficacy [].

  • Nanoparticle Development

    1,2-DL can be used to create biocompatible nanoparticles for various research applications. These nanoparticles can be used for drug delivery, imaging techniques, and biosensing [].

  • Cellular Studies

    1,2-DL can be used to study various cellular processes, including membrane dynamics, signal transduction, and cell-cell interactions, due to its ability to modulate membrane properties [].

1,2-Distearoyllecithin, also known as 1,2-Dioleoyl-sn-glycero-3-phosphocholine, is a phospholipid that belongs to the class of organic compounds known as phosphatidylcholines. Its chemical formula is C44H88NO8PC_{44}H_{88}NO_8P, and it has a molecular weight of approximately 790.16 g/mol. This compound is characterized by two stearic acid chains attached to a glycerophosphocholine backbone via ester linkages. The presence of these long-chain saturated fatty acids contributes to its unique physical and chemical properties, such as higher melting points compared to phospholipids with shorter or unsaturated fatty acids .

DL-DSPC plays a vital role in cell membranes by:

  • Maintaining membrane structure: The amphiphilic nature of DL-DSPC allows it to form phospholipid bilayers, the foundation of cell membranes. This bilayer separates the internal environment of the cell from the external environment and regulates the passage of molecules [].
  • Signaling pathways: DL-DSPC is involved in various signaling pathways within cells. It can interact with proteins and enzymes in the membrane, influencing cellular processes like proliferation and differentiation [].
  • Drug delivery: DL-DSPC is being explored as a carrier for drug delivery due to its ability to form liposomes, which can encapsulate drugs and deliver them to specific cells [].

  • Esterification: The formation of the compound involves the esterification of stearic acid with glycerophosphocholine, typically facilitated by a catalyst like sulfuric acid at elevated temperatures (60-80°C) .
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing stearic acid and glycerophosphocholine.
  • Oxidation: The fatty acid chains may undergo oxidation, leading to the formation of peroxides and other oxidative products.
  • Substitution Reactions: The choline headgroup can participate in substitution reactions where it is replaced by other functional groups.

As a phosphatidylcholine, 1,2-Distearoyllecithin plays a crucial role in cellular functions:

  • Membrane Integrity: It influences cell membrane fluidity and integrity, which is essential for various cellular processes, including signal transduction pathways.
  • Biocompatibility: The compound exhibits good biocompatibility, allowing it to interact favorably with living tissues and showing low toxicity levels. This property makes it valuable for biological research and potential therapeutic applications.
  • Cellular Response: It has been associated with cellular responses to stress and may affect gene expression related to cell proliferation.

The synthesis of 1,2-Distearoyllecithin can be achieved through various methods:

  • Esterification Process: This involves reacting stearic acid with glycerophosphocholine in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
  • Industrial Production: In large-scale production settings, continuous reactors and advanced purification methods are utilized to ensure efficient synthesis and high purity of the compound.

1,2-Distearoyllecithin has diverse applications:

  • Drug Delivery Systems: It is being explored as a carrier for drug delivery due to its ability to form vesicles that can encapsulate drugs, enhancing targeting and efficacy.
  • Biocompatible Nanoparticles: The compound can be used to create nanoparticles for drug delivery, imaging techniques, and biosensing applications.
  • Research Tool: It serves as a model compound for studying membrane dynamics and cellular processes due to its amphiphilic nature that allows for bilayer formation .

Research indicates that 1,2-Distearoyllecithin interacts with various biomolecules:

  • Cell Membrane Interactions: It modulates membrane properties affecting permeability and fluidity, which are critical for cellular signaling and transport mechanisms.
  • Gene Expression Modulation: Co-treatment studies have shown that it can influence the expression of specific mRNAs involved in cell cycle regulation and stress responses.

Similar Compounds: Comparison

Several compounds are structurally similar to 1,2-Distearoyllecithin:

Compound NameFatty Acid CompositionUnique Features
1,2-DipalmitoyllecithinTwo palmitic acid chainsLower melting point compared to 1,2-Distearoyllecithin
1,2-DioleoyllecithinTwo oleic acid chainsContains unsaturated fatty acids affecting fluidity
1,2-DimyristoyllecithinTwo myristic acid chainsShorter fatty acid chains resulting in different membrane properties

Uniqueness

The uniqueness of 1,2-Distearoyllecithin lies in its specific fatty acid composition (two stearic acids), which results in distinct physical properties such as higher melting points and different interactions within biological membranes compared to its counterparts with shorter or unsaturated fatty acids . These characteristics make it particularly useful in applications requiring stability at higher temperatures.

Purity

99%(TLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

15.6

Hydrogen Bond Acceptor Count

8

Exact Mass

789.62475576 g/mol

Monoisotopic Mass

789.62475576 g/mol

Heavy Atom Count

54

Appearance

white powder

UNII

EAG959U971

Other CAS

97281-48-6
4539-70-2

Wikipedia

Distearoylphosphatidylcholine

Dates

Last modified: 08-15-2023

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